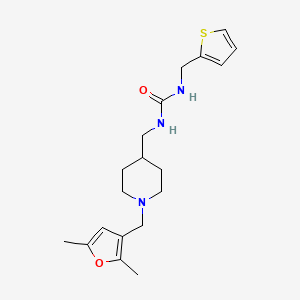

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Biological Evaluation

The synthesis of diaryl ureas has been a topic of interest in medicinal chemistry due to their potential as anticancer agents. A study focused on the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were then evaluated for their antiproliferative activity against various cancer cell lines. The compounds were assessed using a colorimetric assay, and many showed significant effects. One compound, in particular, demonstrated potent inhibitory activity with IC50 values comparable to the positive-control sorafenib, suggesting these derivatives could serve as potential BRAF inhibitors for further research .

Structure-Activity Relationships and Pharmacokinetics

Another study explored 1,3-disubstituted ureas with a piperidyl moiety, investigating their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). These compounds were synthesized and administered orally in mice, resulting in improved pharmacokinetic parameters over previous inhibitors. One compound showed a substantial increase in potency and pharmacokinetic parameters, and it also demonstrated a significant reduction in inflammatory pain, suggesting its potential as a novel sEH inhibitor .

Antiangiogenesis Evaluation and Molecular Docking Studies

The synthesis and biological evaluation of novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors were reported in another study. Compounds with the arylurea in the meta position to the thioether linker showed the lowest IC50 values in enzymatic assays. The most potent compounds exhibited significant inhibition of endothelial cell proliferation, migration, and tube formation, as well as increased apoptosis and inhibited phosphorylation of VEGFR-2, indicating an antiangiogenic effect .

Comprehensive Analysis

The studies collectively provide a comprehensive analysis of the chemical class of 1-aryl-3-substituted phenylureas, highlighting their synthesis, structure-activity relationships, pharmacokinetics, and biological evaluations. These compounds have shown promise as anticancer agents, sEH inhibitors, and VEGFR-2 tyrosine kinase inhibitors, with potential applications in the treatment of cancer and inflammatory pain. The research demonstrates the importance of the arylurea moiety and its position relative to other functional groups in determining the biological activity of these compounds.

科学的研究の応用

Anti-acetylcholinesterase Activity

The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been explored for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking the two pharmacophoric moieties to test compounds with greater conformational flexibility. The study found that replacing a previously described spacer with a linear ethoxyethyl chain resulted in compounds of slightly comparable potency, provided they were correctly substituted. The optimal chain length was identified, allowing efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites. This research indicates a potential for designing new inhibitors with significant biological activity (J. Vidaluc et al., 1995).

Synthesis and Characterization of Urea Derivatives

Another study focused on the synthesis, spectral characterization, docking studies, and biological activity of urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediate. These derivatives were synthesized by simple addition reactions and evaluated for their antimicrobial, antioxidant activities, and potential as aromatase inhibitors. This research highlights the diverse potential applications of urea derivatives in medicinal chemistry and their role in developing new therapeutic agents (M. Chandrasekhar et al., 2019).

Orexin-1 Receptor Mechanisms

Research into the role of Orexin-1 receptor mechanisms on compulsive food consumption has also been conducted, evaluating the effects of various antagonists in a binge eating model in female rats. This study provides insights into how selective antagonism at Orexin-1 receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012).

Enantioselective Anion Receptors

The synthesis and evaluation of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives have been explored. This research aimed to understand the origin of smaller association constants with thiourea than urea derivatives. The findings contribute to the field of bifunctional organocatalysis, providing a basis for the development of new catalytic processes that are enantioselective (C. Roussel et al., 2006).

特性

IUPAC Name |

1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-14-10-17(15(2)24-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-25-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUDCUIQBALPJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)